Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)-
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Overview
Description
Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazolidine family, which is known for its diverse biological activities. The structure of this compound includes two benzyl groups and a benzyloxyphenyl group attached to the imidazolidine ring, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- typically involves the reaction of appropriate benzyl and benzyloxyphenyl precursors with an imidazolidine core. One common method includes the use of benzyl bromide and 3-benzyloxybenzaldehyde as starting materials, which undergo a series of condensation and cyclization reactions to form the desired imidazolidine compound. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as halides or amines can replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Mechanism of Action
The mechanism of action of Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- involves its interaction with specific molecular targets. For instance, as an Hsp90 inhibitor, this compound binds to the ATP-binding site of Hsp90, preventing its chaperone activity. This leads to the degradation of client proteins that are essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-2-aryl imidazolidines: These compounds share a similar core structure but may have different substituents on the aryl group.
Benzyl-substituted imidazolidines: Compounds with benzyl groups attached to the imidazolidine ring but lacking the benzyloxyphenyl group.
Uniqueness
Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- is unique due to the presence of both benzyl and benzyloxyphenyl groups, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit Hsp90 and its potential anti-cancer properties set it apart from other similar compounds .
Properties
IUPAC Name |
1,3-dibenzyl-2-(3-phenylmethoxyphenyl)imidazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O/c1-4-11-25(12-5-1)22-31-19-20-32(23-26-13-6-2-7-14-26)30(31)28-17-10-18-29(21-28)33-24-27-15-8-3-9-16-27/h1-18,21,30H,19-20,22-24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTISNFRXHXPBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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